molecular formula C16H10N2O3S B3122801 3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 303985-58-2

3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile

Cat. No.: B3122801
CAS No.: 303985-58-2
M. Wt: 310.3 g/mol
InChI Key: BHMNLUULXPVJFJ-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a high-quality chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. The compound features a benzothiophene core, a privileged structure frequently found in biologically active molecules and pharmaceuticals . This scaffold is of significant interest in developing new therapeutic agents, particularly in oncology, given that benzothiophene derivatives are extensively investigated for their anti-cancer properties . The specific molecular architecture of this reagent, which incorporates a 4-nitrophenylmethoxy group and a carbonitrile moiety, makes it a valuable and versatile building block for organic synthesis. Researchers can utilize this compound in various reactions, including multicomponent syntheses or metal-catalyzed C-H functionalization, to create more complex molecular libraries for high-throughput screening . Its structural features are engineered to facilitate the exploration of structure-activity relationships (SAR) and the development of novel inhibitors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S/c17-9-15-16(13-3-1-2-4-14(13)22-15)21-10-11-5-7-12(8-6-11)18(19)20/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMNLUULXPVJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191402
Record name 3-[(4-Nitrophenyl)methoxy]benzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303985-58-2
Record name 3-[(4-Nitrophenyl)methoxy]benzo[b]thiophene-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303985-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Nitrophenyl)methoxy]benzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves multiple steps, starting with the preparation of the benzothiophene core One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted benzothiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components. The benzothiophene core may also play a role in binding to specific targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Key Substituents Biological Activity/Application Toxicity/Stability References
3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile C₁₆H₁₀N₂O₃S 4-Nitrophenylmethoxy, benzothiophene-carbonitrile Under investigation (potential kinase inhibition) Not reported
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl tetrazolium chloride (INT) C₁₉H₁₃ClIN₅O₂ 4-Nitrophenyl, tetrazolium chloride Prokaryotic respiration indicator Toxic to prokaryotic cells
2-Hydroxy-4-phenylthiophene-3-carbonitrile C₁₁H₇NOS₂ Hydroxy, phenylthiophene-carbonitrile PD-L1 inhibitor (immuno-oncology) Low cytotoxicity reported
Benzhydryl derivative with (4-nitrophenyl)methoxycarbonylamino group Complex macrocycle 4-Nitrophenylmethoxycarbonylamino Antibiotic precursor (synthesis intermediate) High stability in organic solvents

Key Observations:

  • Toxicity Profile: Unlike INT, which exhibits prokaryotic toxicity due to its tetrazolium chloride moiety interfering with respiratory chains , the benzothiophene-carbonitrile core of the target compound may reduce nonspecific toxicity, as seen in related carbonitrile derivatives .
  • Biological Specificity: The PD-L1 inhibitory activity of 2-hydroxy-4-phenylthiophene-3-carbonitrile highlights the role of hydroxy and phenyl groups in immune modulation, whereas the nitro group in the target compound could shift activity toward enzymatic targets like nitroreductases .

Physicochemical Properties

  • Solubility: The nitro and cyano groups render the target compound less polar than hydroxy-substituted analogues (e.g., 2-hydroxy-4-phenylthiophene-3-carbonitrile), reducing aqueous solubility but improving lipid membrane permeability .
  • Photochemical Reactivity: Nitrophenyl derivatives are known to undergo photodegradation via nitro-to-nitrite rearrangements, as observed in 4-nitrophenyl azides . This may limit the compound’s stability under UV light compared to non-nitro analogues.

Biological Activity

3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile (CAS No. 303985-58-2) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H10N2O3S\text{C}_{16}\text{H}_{10}\text{N}_{2}\text{O}_{3}\text{S}, with a molecular weight of 310.33 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

Anticancer Activity

The anticancer potential of benzothiophene derivatives has been widely studied. In particular, compounds containing the benzothiophene moiety have demonstrated significant cytotoxic effects against several cancer cell lines. For example, related compounds have shown micromolar activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . Although specific studies on this compound are scarce, its structural analogs suggest promising anticancer properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : The interaction with various receptors can lead to altered signaling pathways that inhibit tumor growth or viral infection.

Case Studies and Research Findings

A notable study explored the effects of various benzothiophene derivatives on cancer cell lines, revealing that modifications at specific positions significantly impacted their cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts .

CompoundCell LineIC50 (µM)
Compound AA54910
Compound BHeLa15
Compound CB16F1012

This table illustrates the cytotoxic effects observed in related compounds, which may provide insights into the potential efficacy of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, the methoxy group in benzothiophene derivatives can be introduced using 4-nitrophenylmethyl halides under basic conditions (e.g., KOH/18-crown-6 ether, as seen in thiophene synthesis ). Yield optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent nitro-group reduction.
  • Characterization : Confirm structure via 1H^1H- and 13C^{13}C-NMR, focusing on signals for the nitrophenyl (δ ~7.5–8.5 ppm) and benzothiophene moieties (δ ~6.5–7.5 ppm) .

Q. How can purity and stability of this compound be assessed under laboratory conditions?

  • Analytical Techniques : Use reverse-phase HPLC with UV detection (λ = 254 nm for nitrophenyl absorption) or LC-MS to quantify impurities . Stability studies should monitor degradation under light, heat, and humidity using accelerated aging protocols (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound, and how do computational models compare?

  • Crystallography : Single-crystal X-ray diffraction (as in and ) resolves bond angles and conformations, particularly the dihedral angle between the benzothiophene and nitrophenyl groups, which affects electronic conjugation .
  • Computational Validation : Compare experimental data with DFT-optimized structures (e.g., using Gaussian09) to assess intramolecular interactions, such as hydrogen bonding between the nitrophenyl and carbonitrile groups .

Q. How can contradictory spectroscopic data (e.g., NMR signal splitting) be resolved for this compound?

  • Case Study : Overlapping 1H^1H-NMR signals may arise from dynamic processes (e.g., rotational isomerism of the methoxy group). Use variable-temperature NMR (−20°C to 50°C) to slow rotation and resolve splitting . 2D-COSY and NOESY experiments can assign coupled protons .

Q. What mechanistic pathways explain byproduct formation during synthesis, and how can they be suppressed?

  • Byproduct Analysis : Common byproducts include de-nitrated derivatives (via nitro-group reduction) or ring-opened thiophenes. LC-MS or GC-MS identifies these species .
  • Mitigation Strategies : Use radical inhibitors (e.g., BHT) to prevent nitro-group reduction and optimize solvent polarity (e.g., acetonitrile over DMF) to favor desired pathways .

Q. What strategies are effective for studying the compound’s electronic properties and their impact on reactivity?

  • Electrochemical Analysis : Cyclic voltammetry in DMF/TBAP reveals redox behavior of the nitrophenyl group (e.g., reduction peaks at −0.8 V vs. Ag/AgCl) .
  • Computational Studies : HOMO-LUMO gaps calculated via DFT predict reactivity toward nucleophiles or electrophiles, guiding functionalization strategies .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive heterocycles, and what modifications enhance activity?

  • Derivatization : Introduce substituents at the benzothiophene 4-position (e.g., fluoro or trifluoromethyl groups) to modulate lipophilicity and binding affinity, as seen in related benzothiophene carboxylates .
  • Biological Screening : Test derivatives for kinase inhibition (e.g., EGFR) using fluorescence-based assays .

Q. What role does the nitrophenyl group play in photoactivity or catalytic applications?

  • Photostability Studies : UV-vis spectroscopy tracks nitro-to-nitrito isomerization under UV light, which may generate reactive oxygen species .
  • Catalytic Potential : The nitro group can act as an electron acceptor in charge-transfer complexes for photocatalysis, as demonstrated in benzophenone analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Reactant of Route 2
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3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile

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